molecular formula C8H14O2 B14633199 3-(1-Hydroxyethyl)cyclohexan-1-one CAS No. 55941-64-5

3-(1-Hydroxyethyl)cyclohexan-1-one

Katalognummer: B14633199
CAS-Nummer: 55941-64-5
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: NJEJDQFPQUSOAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Hydroxyethyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with a hydroxyethyl group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol . Another method includes the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . These methods provide efficient routes to obtain the desired compound with high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic oxidation processes. The use of inexpensive starting materials and readily attainable reaction conditions makes this compound economically viable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Hydroxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexanones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(1-Hydroxyethyl)cyclohexan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1-Hydroxyethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to various physiological effects . The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simple cyclic ketone with similar structural features but lacking the hydroxyethyl group.

    Cyclohexanol: A related compound where the ketone group is reduced to an alcohol.

    Cyclohexene: An unsaturated cyclic compound that can be used as a precursor in the synthesis of 3-(1-Hydroxyethyl)cyclohexan-1-one.

Uniqueness

This compound is unique due to the presence of both a hydroxyethyl group and a ketone functional group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Eigenschaften

CAS-Nummer

55941-64-5

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

3-(1-hydroxyethyl)cyclohexan-1-one

InChI

InChI=1S/C8H14O2/c1-6(9)7-3-2-4-8(10)5-7/h6-7,9H,2-5H2,1H3

InChI-Schlüssel

NJEJDQFPQUSOAN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCC(=O)C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.